molecular formula C8H17NO3 B7969422 Methyl 2-[(5-aminopentyl)oxy]acetate HCl

Methyl 2-[(5-aminopentyl)oxy]acetate HCl

Cat. No.: B7969422
M. Wt: 175.23 g/mol
InChI Key: ZQXYMZTYVHGDBU-UHFFFAOYSA-N
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Description

Methyl 2-[(5-aminopentyl)oxy]acetate HCl is an organic compound with the molecular formula C8H17NO3 It is a derivative of acetic acid and contains an amino group attached to a pentoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-aminopentyl)oxy]acetate HCl typically involves the esterification of acetic acid with methanol in the presence of a catalyst. One common method is the catalytic esterification using sulfuric acid as a catalyst in a batch reactor. The reaction conditions include a specific ratio of methanol to acetic acid, catalyst concentration, and reaction time .

Industrial Production Methods

Industrial production of this compound can be optimized using microwave-assisted esterification. This method is more effective and efficient compared to conventional methods. Parameters such as microwave power, catalyst concentration, and esterification time are optimized to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-aminopentyl)oxy]acetate HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-[(5-aminopentyl)oxy]acetate HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-aminopentyl)oxy]acetate HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-aminopentyl)acetate
  • Methyl 2-(4-aminobutoxy)acetate
  • Methyl 2-(6-aminohexoxy)acetate

Uniqueness

Methyl 2-[(5-aminopentyl)oxy]acetate HCl is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-(5-aminopentoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-11-8(10)7-12-6-4-2-3-5-9/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXYMZTYVHGDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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